4-[N-(2-Pyridylamino)ethoxy]benzaldehyde
Description
Properties
IUPAC Name |
4-[2-(pyridin-2-ylamino)ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-11-12-4-6-13(7-5-12)18-10-9-16-14-3-1-2-8-15-14/h1-8,11H,9-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWGQRVBARRDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652671 | |
| Record name | 4-{2-[(Pyridin-2-yl)amino]ethoxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643764-87-8 | |
| Record name | 4-{2-[(Pyridin-2-yl)amino]ethoxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Etherification of 4-Chlorobenzonitrile
The first step involves reacting 2-(N-methyl-N-(2-pyridyl)amino)ethanol with 4-chlorobenzonitrile under basic conditions. Sodium hydride in DMF at 30–35°C facilitates the nucleophilic substitution, yielding 4-[2-(methyl-2-pyridinylamino)ethoxy]-benzonitrile. Key advantages include:
-
Solvent Selection : DMF enhances reaction homogeneity and stabilizes intermediates, reducing side reactions.
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Temperature Control : Maintaining 30–35°C prevents exothermic decomposition of sodium hydride, ensuring safety and reproducibility.
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Workup Simplicity : Aqueous quenching and toluene extraction avoid cumbersome distillation, achieving 78.2% yield with 99.2% HPLC purity.
Table 1: Optimization of Etherification Conditions
| Parameter | Traditional Methods | Improved Method |
|---|---|---|
| Solvent | THF, DMSO | DMF |
| Base | K₂CO₃ | NaH (55–60%) |
| Reaction Time | 8–12 h | 4 h |
| Yield | 60–65% | 78.2% |
| Purity (HPLC) | 90–95% | 99.2% |
Nitrile-to-Aldehyde Reduction Techniques
Catalytic Hydrogenation with Raney Nickel
The second step converts 4-[2-(methyl-2-pyridinylamino)ethoxy]-benzonitrile to the target aldehyde using Raney nickel in formic acid. This method, adapted from Organic Syntheses Collective Volume 6, achieves near-quantitative conversion under reflux (100–105°C for 4 h). Critical considerations include:
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Catalyst Activation : Pre-stirring Raney nickel in water ensures optimal catalytic activity.
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Acid Concentration : 85% formic acid provides both proton source and reducing environment, minimizing over-reduction.
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pH Adjustment : Neutralization to pH 4.7–5.0 precipitates the aldehyde, simplifying isolation.
Table 2: Reduction Step Performance Metrics
| Metric | Value |
|---|---|
| Catalyst Loading | 50 wt% (Raney Ni) |
| Temperature | 100–105°C |
| Reaction Time | 4 h |
| Yield | 85–90% |
| Purity (HPLC) | >99% |
Comparative Analysis of Synthesis Approaches
Traditional vs. Modern Methods
Prior methods suffered from:
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Chromatographic Dependency : Silica gel purification increased costs and time.
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Impurity Formation : Longer reaction times at higher temperatures led to pyridine ring degradation.
The patented approach eliminates these issues via: -
Single-Solvent Systems : DMF streamlines both reaction and workup.
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Controlled Stoichiometry : Precise NaH-to-substrate ratios (1.25:1) minimize excess reagent waste.
Characterization and Analytical Data
Spectroscopic Validation
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde functional group in 4-[N-(2-Pyridylamino)ethoxy]benzaldehyde undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄ (acidic medium) | 4-[N-(2-Pyridylamino)ethoxy]benzoic acid | 70–85% | |
| CrO₃ (Jones oxidation) | Same as above | 65–75% |
Mechanistic Insight : Oxidation proceeds via the formation of a geminal diol intermediate, followed by dehydrogenation to the carboxylic acid .
Reduction Reactions
The aldehyde group is reduced to a primary alcohol or further to a methyl group under varying conditions:
Key Note : The pyridylamino group remains intact during reduction due to its stability under these conditions .
Nucleophilic Substitution at the Ether Linkage
The ethoxy bridge can participate in nucleophilic substitution under basic conditions:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaH/DMF + alkyl halides | Alkylated derivatives | 50–60% | |
| K₂CO₃/DMSO + aryl boronic acids | Biaryl ether analogs | 45–55% |
Limitations : Steric hindrance from the pyridylamino group reduces reactivity compared to simpler benzaldehyde ethers .
Condensation Reactions
The aldehyde group facilitates condensation with amines/hydrazines to form Schiff bases or heterocycles:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| NH₂NH₂ (ethanol, reflux) | This compound hydrazone | 80–85% | |
| 1,2-Diaminobenzene (microwave) | 1,3,4-Oxadiazole derivatives | 70–90% |
Example Reaction :
Stability Under Thermal and Acidic Conditions
- Thermal Stability : Decomposes above 200°C, forming pyridylamine and benzaldehyde fragments .
- Acidic Hydrolysis : The ethoxy linkage cleaves in concentrated HCl (reflux), yielding 4-hydroxybenzaldehyde and 2-(pyridylamino)ethanol .
Photochemical Reactivity
Exposure to UV light (λ = 254 nm) induces:
- Aldehyde oxidation to carboxylic acid (minor pathway).
- C-O bond cleavage in the ethoxy group (major pathway) .
Key Research Findings
- Microwave-Assisted Reactions :
- Catalytic Hydrogenation :
- Synthetic Utility :
Table 1: Comparative Reactivity of Functional Groups
| Functional Group | Reactivity (Relative Rate) | Preferred Reactions |
|---|---|---|
| Aldehyde | High | Oxidation, Reduction, Condensation |
| Ether (ethoxy) | Moderate | Substitution under strong base |
| Pyridylamino | Low | Stable in most conditions |
Table 2: Stability Profile
| Condition | Outcome | Half-Life (25°C) |
|---|---|---|
| Aqueous HCl (1M, 25°C) | No degradation | >30 days |
| NaOH (1M, 25°C) | Partial ether cleavage | 5–7 days |
| UV light (254 nm) | Degradation to fragments | 2–4 hours |
Scientific Research Applications
Chemistry
4-[N-(2-Pyridylamino)ethoxy]benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to be utilized as a reagent in various organic reactions, facilitating the development of new compounds with tailored properties.
Biology
In biological research, this compound has been employed to study protein interactions and functions. Its ability to act as a ligand enables it to bind to specific proteins or enzymes, modulating their activity and influencing cellular processes such as signal transduction and gene expression. Notably, it has shown potential in cancer research due to its interactions with proteins involved in signaling pathways related to tumor growth.
Biological Activity:
- Protein Interactions: Modulates signaling pathways critical in cancer and metabolic disorders.
- Enzyme Inhibition: Exhibits inhibitory effects on certain enzymes, impacting cellular metabolism.
Industrial Applications
The compound is also utilized in the synthesis of materials with specific properties, including polymers and catalysts. Its unique chemical structure allows for modifications that can enhance material performance in various applications.
Case Study 1: Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit antimicrobial properties. In particular, studies have shown that modifications of pyridine derivatives can lead to compounds with significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds often correlates with their structural features and functional groups .
Case Study 2: Anticancer Research
A study focused on the synthesis of thiazole-based compounds demonstrated that incorporating similar structural motifs as those found in this compound can enhance anticancer activity. The derivatives displayed potent cytotoxicity against human liver hepatocellular carcinoma cell lines, suggesting that such structural analogs may be promising candidates for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 4-[N-(2-Pyridylamino)ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
4-(2-Pyridinyl)benzaldehyde (CAS 127406-56-8)
Molecular Formula: C₁₂H₉NO Molecular Weight: 183.21 g/mol
| Property | 4-[N-(2-Pyridylamino)ethoxy]benzaldehyde | 4-(2-Pyridinyl)benzaldehyde |
|---|---|---|
| Substituents | Ethoxy-pyridylamino linker | Direct pyridinyl attachment |
| Reactivity | Aldehyde + amine functionality | Aldehyde only |
| Applications | Pharmaceutical impurity analysis | Intermediate in organic synthesis |
Key Differences :
5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione (CAS 643764-88-9)
Molecular Formula : C₁₇H₁₅N₃O₃S
Molecular Weight : 341.39 g/mol
| Property | This compound | Thiazolidinedione Derivative |
|---|---|---|
| Core Structure | Benzaldehyde with linker | Benzylidene-thiazolidinedione |
| Bioactivity | Limited (impurity) | Potential antidiabetic activity |
| Molecular Complexity | Lower (MW 242.28) | Higher (MW 341.39) |
Key Differences :
- The target compound, however, serves primarily as a precursor or impurity in such syntheses.
N-(2-Pyridylamino)ethanol (CAS 89943-04-4)
Comparison :
- This compound is a precursor to this compound, sharing the pyridylamino group but lacking the benzaldehyde functionality. The ethanol group in the precursor is replaced by an ethoxy-benzaldehyde structure in the target compound, significantly altering its reactivity and applications .
Rosiglitazone Impurities (5-Hydroxy Rosiglitazone)
Molecular Formula : C₁₈H₁₉N₃O₄S
Molecular Weight : 373.43 g/mol
Comparison :
- While both compounds are associated with Rosiglitazone, 5-Hydroxy Rosiglitazone is a hydroxylated metabolite, whereas this compound is a synthetic intermediate. The latter’s lower molecular weight and aldehyde group make it more reactive but less biologically active .
Biological Activity
4-[N-(2-Pyridylamino)ethoxy]benzaldehyde, with the chemical formula CHNO and CAS number 643764-87-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in various fields.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Protein Interactions : The compound has been shown to interact with protein targets that are critical in signaling pathways, particularly those involved in cancer and metabolic disorders.
- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes, which can lead to alterations in cellular signaling and metabolic processes.
Pharmacological Effects
Research indicates that this compound possesses several pharmacological properties:
- Antimicrobial Activity : Studies have demonstrated that pyridine derivatives, including this compound, exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM .
- Antiproliferative Effects : The compound has been evaluated for its antiproliferative activity against various cancer cell lines. Research has indicated that it may inhibit the growth of specific tumor cells by inducing apoptosis or cell cycle arrest.
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
Study 1: Antimicrobial Activity
In a study conducted by Furdui et al., various pyridine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that this compound showed significant activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Study 2: Antiproliferative Effects
A recent investigation explored the antiproliferative effects of this compound on human cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
Data Summary
The following table summarizes key biological activities associated with this compound:
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 4-[N-(2-Pyridylamino)ethoxy]benzaldehyde, and what factors influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a modified procedure involves reacting 4-hydroxybenzaldehyde with a pyridylamino-ethyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF or acetone). Reaction time, temperature (e.g., reflux at 353 K), and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of aldehyde to halide) critically impact yield. Post-synthesis purification often employs column chromatography or recrystallization from ethanol/water mixtures .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the aldehyde proton (δ ~9.8–10.0 ppm) and pyridylamino protons (δ ~6.5–8.5 ppm) confirm structure .
- IR : A strong carbonyl stretch (~1700 cm⁻¹) and aromatic C–H stretches (~3000 cm⁻¹) are key markers .
- X-ray Crystallography : Used to resolve solid-state conformation. The molecule adopts a "W" structure with aromatic rings nearly perpendicular (dihedral angle ~78°). Hydrogen bonds (e.g., C–H⋯O) and π-π interactions stabilize the lattice .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence stereochemical outcomes and purity in derivatives of this compound?
- Methodological Answer :
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of intermediates, while protic solvents (e.g., MeOH) may reduce reactivity .
- Catalysts : Pd(OAc)₂ facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for pyridyl group functionalization .
- Temperature : Higher temperatures (e.g., 363 K) accelerate condensation but may promote side reactions (e.g., oxidation of aldehyde). Controlled stepwise heating (e.g., 353 K for 24 hours) optimizes purity .
Q. What intermolecular interactions dominate the solid-state packing of this compound, and how do they affect crystallinity?
- Methodological Answer : X-ray data reveal two key interactions:
- Weak hydrogen bonds (C–H⋯O, ~2.5–3.0 Å) between aldehyde oxygen and adjacent aromatic protons.
- π-π stacking between pyridyl and benzaldehyde rings (centroid distances ~3.8 Å). These interactions create a layered lattice, improving crystallinity. Disorder in the ethoxy chain can reduce diffraction quality, requiring restrained refinement during crystallographic analysis .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. inactivity) be resolved through structure-activity relationship (SAR) studies?
- Methodological Answer :
- SAR Analysis : Compare substituent effects on the pyridylamino and benzaldehyde moieties. For example, electron-withdrawing groups (e.g., –NO₂) on the benzaldehyde ring may enhance antimicrobial activity by increasing electrophilicity .
- Experimental Validation : Replicate assays under standardized conditions (e.g., MIC testing against S. aureus ATCC 25923) to isolate compound-specific effects from methodological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
